molecular formula C38H52N2O14 B607518 Fmoc-PEG8-NHS ester CAS No. 1334170-03-4

Fmoc-PEG8-NHS ester

Cat. No.: B607518
CAS No.: 1334170-03-4
M. Wt: 760.83
InChI Key: AMSAHSNOOQLQOU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG8-NHS ester typically involves the reaction of 9-fluorenylmethoxycarbonyl-protected polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-PEG8-NHS ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester reacts readily with primary amines to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9 .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and primary amines is a stable amide bond, which is crucial for bioconjugation applications .

Scientific Research Applications

Fmoc-PEG8-NHS ester is extensively used in various scientific research fields:

    Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.

    Biology: It facilitates the labeling and modification of proteins and peptides, aiding in the study of biological processes.

    Medicine: It is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: It is used in the development of new materials and nanotechnology applications

Mechanism of Action

The mechanism of action of Fmoc-PEG8-NHS ester involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group, leading to the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is facilitated by the hydrophilic polyethylene glycol spacer, which increases the solubility of the compound in aqueous media .

Comparison with Similar Compounds

  • Fmoc-PEG4-NHS ester
  • Fmoc-PEG6-NHS ester
  • Fmoc-PEG12-NHS ester

Comparison: Fmoc-PEG8-NHS ester is unique due to its optimal length of the polyethylene glycol spacer, which provides a balance between solubility and reactivity. Compared to shorter spacers like Fmoc-PEG4-NHS ester, it offers better solubility. Compared to longer spacers like Fmoc-PEG12-NHS ester, it provides better reactivity and stability .

Biological Activity

Fmoc-PEG8-NHS ester is a specialized chemical compound widely used in bioconjugation applications, particularly in the fields of drug delivery and protein engineering. This compound combines a polyethylene glycol (PEG) chain with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a N-hydroxysuccinimide (NHS) ester functional group, making it a versatile tool for linking biomolecules.

Chemical Structure and Properties

  • Molecular Formula : C38H52N2O14
  • Molecular Weight : 760.8 g/mol
  • CAS Number : 1334170-03-4
  • Purity : Typically ≥95% .

The NHS ester allows for efficient conjugation with primary amines, while the Fmoc group can be removed under basic conditions to yield a free amine for further reactions. The hydrophilicity provided by the PEG chain enhances solubility in aqueous environments, which is crucial for biological applications .

This compound functions primarily through its ability to form stable amide bonds with various biomolecules, including proteins and drugs. The NHS ester reacts with nucleophilic amino groups (e.g., from lysine residues in proteins), facilitating the formation of covalent bonds that are essential for creating bioconjugates. This property is particularly valuable in targeted therapies, where the specificity and efficacy of therapeutic agents can be significantly enhanced by their conjugation to antibodies or other targeting moieties .

Biological Applications

  • Antibody-Drug Conjugates (ADCs) : this compound is commonly used in the synthesis of ADCs, which link cytotoxic drugs to monoclonal antibodies. This approach allows for targeted delivery of drugs to cancer cells while minimizing systemic toxicity .
  • PROTACs (Proteolysis Targeting Chimeras) : This compound serves as a linker in PROTACs, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. The unique structure of this compound facilitates the creation of these bifunctional molecules, enhancing their therapeutic potential .
  • Bioconjugation Studies : Research has demonstrated that compounds linked via this compound exhibit improved pharmacokinetics, including reduced immunogenicity and enhanced circulation time in biological systems. Studies have shown that these conjugates maintain their biological activity over time, making them suitable for long-term applications .

Comparative Analysis with Other Linkers

Compound NameStructure FeaturesUnique Aspects
Fmoc-PEG4-NHS esterShorter PEG chain (4 units)Faster reaction kinetics due to shorter length
DBCO-PEG8-NHS esterContains dibenzocyclooctyneUseful for bioorthogonal reactions
Maleimide-PEG8-NHSMaleimide functional groupSelective reactivity with thiols
Biotin-PEG8-NHSBiotin functional groupStrong affinity for streptavidin

The unique combination of the Fmoc protecting group and NHS ester in this compound distinguishes it from other PEG-based linkers, providing both protection and reactivity for diverse applications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Targeted Drug Delivery : A study demonstrated that ADCs synthesized using this compound showed significantly improved targeting capabilities and reduced off-target effects compared to traditional drug delivery methods .
  • Chemoproteomic Profiling : Research utilizing NHS esters as probes revealed their ability to selectively label nucleophilic sites on proteins, facilitating the mapping of protein interactions and post-translational modifications across complex proteomes .
  • Synthesis of PROTACs : A review highlighted the role of this compound in developing PROTACs that effectively target and degrade specific proteins involved in cancer progression, showcasing its potential in therapeutic development .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSAHSNOOQLQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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